molecular formula C18H18N4O4 B3723271 N'~1~,N'~4~-bis(2-hydroxybenzylidene)succinohydrazide

N'~1~,N'~4~-bis(2-hydroxybenzylidene)succinohydrazide

Cat. No.: B3723271
M. Wt: 354.4 g/mol
InChI Key: IKQDBMRHCBEHHH-UHWBUFEVSA-N
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Description

N'1,N'4-bis(2-hydroxybenzylidene)succinohydrazide is a chemical compound with the molecular formula C18H18N4O4 and a molecular weight of 354.369 g/mol. This compound is known for its unique structure, which includes two hydroxybenzylidene groups attached to a succinohydrazide backbone

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-N'-[(Z)-(2-hydroxyphenyl)methylideneamino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c23-15-7-3-1-5-13(15)11-19-21-17(25)9-10-18(26)22-20-12-14-6-2-4-8-16(14)24/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26)/b19-11-,20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQDBMRHCBEHHH-UHWBUFEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)N/N=C\C2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'1,N'4-bis(2-hydroxybenzylidene)succinohydrazide typically involves the reaction of succinohydrazide with 2-hydroxybenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N'1,N'4-bis(2-hydroxybenzylidene)succinohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N'1,N'4-bis(2-hydroxybenzylidene)succinohydrazide has several applications in scientific research, including:

  • Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

  • Biology: Studied for its potential biological activities, such as antioxidant properties.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

N'1,N'4-bis(2-hydroxybenzylidene)succinohydrazide is similar to other hydrazide-based ligands, such as N'1,N'4-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide. it is unique in its structure and potential applications. The presence of the hydroxy groups on the benzylidene rings enhances its reactivity and binding properties compared to other similar compounds.

Comparison with Similar Compounds

  • N'1,N'4-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide

  • Other hydrazide-based ligands

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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